molecular formula C22H17N3O4S3 B2527702 N-(2H-1,3-benzodioxol-5-yl)-2-{[4-oxo-3-(prop-2-en-1-yl)-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 379239-41-5

N-(2H-1,3-benzodioxol-5-yl)-2-{[4-oxo-3-(prop-2-en-1-yl)-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2527702
CAS No.: 379239-41-5
M. Wt: 483.58
InChI Key: IDJYUUWPLPUYBI-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-2-{[4-oxo-3-(prop-2-en-1-yl)-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound that features a unique combination of benzodioxole, thiophene, and thienopyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-{[4-oxo-3-(prop-2-en-1-yl)-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and thiophene intermediates, followed by their coupling with the thienopyrimidine core. Key steps include:

    Formation of Benzodioxole Intermediate: This involves the cyclization of catechol with formaldehyde under acidic conditions.

    Synthesis of Thiophene Intermediate: Thiophene derivatives are often synthesized via the Gewald reaction, which involves the condensation of a ketone with elemental sulfur and a nitrile.

    Coupling Reactions: The benzodioxole and thiophene intermediates are then coupled with the thienopyrimidine core through a series of nucleophilic substitution and condensation reactions.

    Final Assembly:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-2-{[4-oxo-3-(prop-2-en-1-yl)-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols, and base catalysts.

Major Products

    Oxidation: Sulfoxides, sulfones, and carboxylic acids.

    Reduction: Alcohols and amines.

    Substitution: Halogenated derivatives, alkylated products, and various substituted heterocycles.

Scientific Research Applications

N-(2H-1,3-benzodioxol-5-yl)-2-{[4-oxo-3-(prop-2-en-1-yl)-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-{[4-oxo-3-(prop-2-en-1-yl)-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains.

Comparison with Similar Compounds

N-(2H-1,3-benzodioxol-5-yl)-2-{[4-oxo-3-(prop-2-en-1-yl)-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide can be compared with other similar compounds, such as:

    Benzodioxole Derivatives: Compounds containing the benzodioxole moiety, which are known for their biological activities.

    Thiophene Derivatives: Compounds with thiophene rings, often used in materials science and medicinal chemistry.

    Thienopyrimidine Derivatives: Molecules containing the thienopyrimidine core, which are studied for their potential therapeutic properties.

The uniqueness of this compound lies in its combination of these three distinct moieties, which imparts a unique set of chemical and biological properties.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(4-oxo-3-prop-2-enyl-5-thiophen-2-ylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O4S3/c1-2-7-25-21(27)19-14(17-4-3-8-30-17)10-31-20(19)24-22(25)32-11-18(26)23-13-5-6-15-16(9-13)29-12-28-15/h2-6,8-10H,1,7,11-12H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDJYUUWPLPUYBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=C(N=C1SCC(=O)NC3=CC4=C(C=C3)OCO4)SC=C2C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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